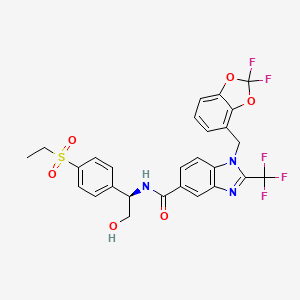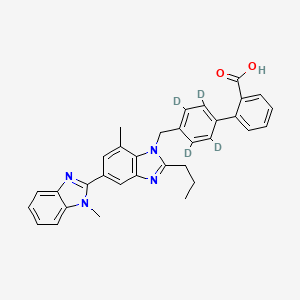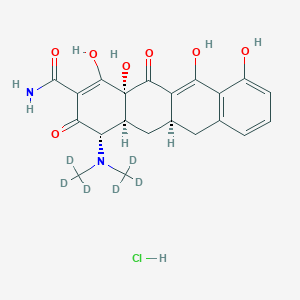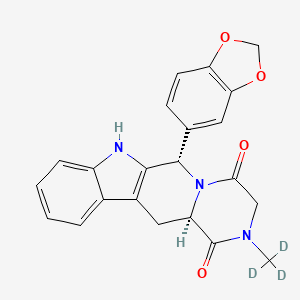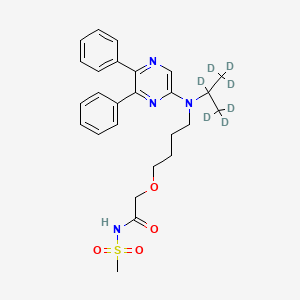![molecular formula C15H22O4 B15145279 (3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carabrolactone B is a natural product isolated from the plant Carpesium abrotanoides, which belongs to the Asteraceae family . It is a sesquiterpene lactone with the molecular formula C15H22O4 and a molecular weight of 266.33 g/mol . This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carabrolactone B is typically isolated from the ethanol extract of the aerial parts of Carpesium abrotanoides . The isolation process involves extensive spectroscopic analysis to elucidate its structure . While specific synthetic routes for Carabrolactone B are not widely documented, the isolation from natural sources remains the primary method of obtaining this compound.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Carabrolactone B.
Chemical Reactions Analysis
Types of Reactions
Carabrolactone B, like other sesquiterpene lactones, can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
Carabrolactone B has shown potential in various scientific research applications, including:
Chemistry: Used as a reference standard for analytical methods.
Biology: Exhibits anti-proliferative effects on HL-60 cells by inhibiting protein synthesis and cell division.
Medicine: Demonstrates chemo-protective effects against aflatoxin B1-induced toxicity in mice liver cells.
Industry: Utilized in the development of new pharmaceuticals and bioactive compounds.
Mechanism of Action
The mechanism of action of Carabrolactone B involves its interaction with molecular targets and pathways that regulate cell proliferation and protein synthesis . By inhibiting these pathways, Carabrolactone B can exert anti-proliferative and chemo-protective effects.
Comparison with Similar Compounds
Similar Compounds
Carabrolactone A: Another sesquiterpene lactone isolated from Carpesium abrotanoides.
11 (13)-Dehydroivaxillin: A compound with a similar structure but different functional groups.
Aeruginolactone: Another sesquiterpene lactone with similar bioactivity.
Uniqueness
Carabrolactone B is unique due to its specific molecular structure and the presence of hydroxyl groups, which contribute to its distinct biological activities. Its ability to inhibit protein synthesis and provide chemo-protective effects sets it apart from other similar compounds .
Properties
Molecular Formula |
C15H22O4 |
|---|---|
Molecular Weight |
266.33 g/mol |
IUPAC Name |
(8aS)-8,9-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one |
InChI |
InChI=1S/C15H22O4/c1-7-6-10-12(8(2)14(18)19-10)13(17)15(3)9(7)4-5-11(15)16/h7,9-13,16-17H,2,4-6H2,1,3H3/t7?,9?,10?,11?,12?,13?,15-/m0/s1 |
InChI Key |
BKVXPJGDTWUKIM-CPTXAVDFSA-N |
Isomeric SMILES |
CC1CC2C(C([C@]3(C1CCC3O)C)O)C(=C)C(=O)O2 |
Canonical SMILES |
CC1CC2C(C(C3(C1CCC3O)C)O)C(=C)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one](/img/structure/B15145199.png)
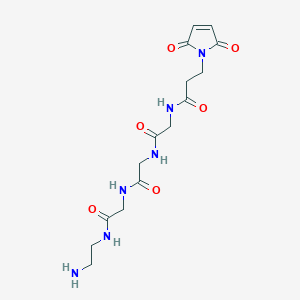
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate;hydrochloride](/img/structure/B15145210.png)
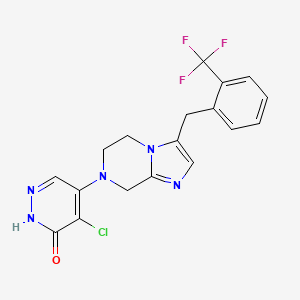
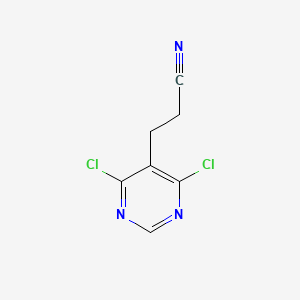
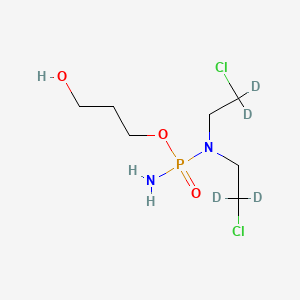
![4-hydroxybenzenesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol](/img/structure/B15145240.png)

